molecular formula C18H12N4O8 B13812295 n,n'-(1,3-Benzodioxol-5-ylmethanediyl)bis(2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide) CAS No. 6959-98-4

n,n'-(1,3-Benzodioxol-5-ylmethanediyl)bis(2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide)

Cat. No.: B13812295
CAS No.: 6959-98-4
M. Wt: 412.3 g/mol
InChI Key: ZWOHLBJVNIBGNA-UHFFFAOYSA-N
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Description

N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in bioactive molecules, and a pyrrole-1-carboxamide structure, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and solvents like DMF or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: NaN3 in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide is unique due to its specific combination of benzo[1,3]dioxole and pyrrole-1-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

6959-98-4

Molecular Formula

C18H12N4O8

Molecular Weight

412.3 g/mol

IUPAC Name

N-[1,3-benzodioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxopyrrole-1-carboxamide

InChI

InChI=1S/C18H12N4O8/c23-12-3-4-13(24)21(12)17(27)19-16(9-1-2-10-11(7-9)30-8-29-10)20-18(28)22-14(25)5-6-15(22)26/h1-7,16H,8H2,(H,19,27)(H,20,28)

InChI Key

ZWOHLBJVNIBGNA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(NC(=O)N3C(=O)C=CC3=O)NC(=O)N4C(=O)C=CC4=O

Origin of Product

United States

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